4-Methoxy-2-methyl-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJKBPYZLLFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476938 | |
| Record name | Benzenamine, 4-methoxy-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123343-96-4 | |
| Record name | Benzenamine, 4-methoxy-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Methoxy 2 Methyl 5 Nitroaniline
Established Synthetic Routes
The synthesis of 4-methoxy-2-methyl-5-nitroaniline is predominantly achieved through two main strategies: direct nitration of the corresponding methoxyaniline and a more controlled multi-step approach involving protection of the amine functionality.
Nitration of Corresponding Methoxyanilines
Direct nitration of anilines can be a complex process due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of isomers and oxidation byproducts. The nitration of aniline (B41778) itself with a mixture of nitric acid and sulfuric acid results in a mixture of ortho-, meta-, and para-nitroaniline. brainly.com The amino group is protonated in the strongly acidic medium, forming the anilinium ion, which is a meta-directing group.
To achieve regioselective nitration, various nitrating agents and conditions have been explored for aniline derivatives. researchgate.net For instance, bismuth nitrate (B79036) pentahydrate in the presence of acetic anhydride (B1165640) has been shown to be an effective and regioselective nitrating agent for some anilines, favoring the ortho position. researchgate.net However, the direct nitration of 4-methoxy-2-methylaniline (B89876) to selectively obtain the 5-nitro isomer is challenging due to the directing effects of the existing substituents. The methoxy (B1213986) and amino groups strongly activate the ring towards electrophilic substitution, while the methyl group provides a weaker activating effect.
Multi-step Synthetic Strategies (e.g., acetylation, nitration, hydrolysis)
To overcome the challenges of direct nitration, a multi-step synthesis is the more common and controlled method for preparing this compound. This strategy involves the protection of the highly reactive amino group by acetylation, followed by nitration and subsequent deprotection by hydrolysis. google.comgoogle.com
The typical three-step process is as follows:
Acetylation: The starting material, 4-methoxyaniline, is treated with acetic anhydride to form N-(4-methoxyphenyl)acetamide (acetanisidide). google.comprepchem.com This step deactivates the amino group slightly and introduces steric hindrance, which helps to direct the incoming nitro group to the desired position.
Nitration: The acetylated intermediate is then subjected to nitration. The acetylamino group is an ortho-, para-directing group, and its steric bulk can influence the position of nitration. The nitration of N-(4-methoxyphenyl)acetamide typically yields N-(4-methoxy-2-nitrophenyl)acetamide. prepchem.comnih.gov
Hydrolysis: The final step is the removal of the acetyl protecting group by acidic or basic hydrolysis to yield the desired nitroaniline. google.commagritek.com
A similar multi-step approach starting from 2-aminoanisole (2-methoxyaniline) has also been reported to produce 2-methoxy-4-nitroaniline (B147289) with a high yield of 93%. google.com This process also involves acetylation, nitration, and hydrolysis.
Precursor Synthesis and Intermediate Compounds
The successful synthesis of this compound is contingent on the availability and purity of its precursors and the efficient formation of key intermediates.
Synthesis of Key Precursors (e.g., 4-methoxyaniline)
The primary precursor for the multi-step synthesis is 4-methoxyaniline, also known as p-anisidine. A common laboratory and industrial synthesis of 4-methoxyaniline involves the reduction of p-nitroanisole.
Another key precursor is 4-methoxy-2-methylaniline. This compound can be synthesized from o-nitrotoluene through a process of hydrogenation and rearrangement. veeprho.com It can also be prepared by the reduction of 1-methoxy-2-methyl-4-nitrobenzene using a palladium on carbon catalyst. chemicalbook.com
Formation of Acetylated Intermediates (e.g., 4-methoxy-2-nitroacetanilide)
The formation of acetylated intermediates is a critical step in the multi-step synthesis. The acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid yields N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov Similarly, the acetylation of 4-methoxy-3-nitroaniline (B184566) produces N-(4-methoxy-3-nitrophenyl)acetamide. nih.gov
The direct precursor to the final product via this route is N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. This compound is a nitro-derivative of 2-methylmethacetin [N-(4-methoxy-2-methylphenyl)acetamide]. researchgate.net
| Compound Name | Role in Synthesis | Typical Synthesis Method |
|---|---|---|
| 4-Methoxyaniline | Starting material for multi-step synthesis | Reduction of p-nitroanisole |
| 4-Methoxy-2-methylaniline | Starting material for direct nitration or multi-step synthesis | Reduction of 1-methoxy-2-methyl-4-nitrobenzene chemicalbook.com |
| N-(4-Methoxyphenyl)acetamide | Acetylated intermediate | Acetylation of 4-methoxyaniline with acetic anhydride |
| N-(4-Methoxy-2-nitrophenyl)acetamide | Nitrated intermediate | Nitration of N-(4-methoxyphenyl)acetamide nih.gov |
| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | Direct acetylated precursor | Nitration of N-(4-methoxy-2-methylphenyl)acetamide researchgate.net |
Optimization of Synthetic Conditions
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. For the multi-step synthesis, a continuous flow reactor has been shown to be an effective method for the synthesis of the related compound, 4-methoxy-2-nitroaniline. google.com This approach offers several advantages over traditional batch processes, including efficient mass and heat transfer, precise control over reaction temperature and time, and improved safety. google.com
Key parameters that can be optimized in a continuous flow system for the three-step synthesis of 4-methoxy-2-nitroaniline include:
Acetylation: Temperature (0-100 °C) and reaction time (30 s - 3 h). google.com
Nitration: The choice of nitrating agent (mixed acid or concentrated nitric acid), temperature (0-100 °C), and reaction time (30 s - 2 h). google.com The molar ratio of the reactants is also crucial. google.com
Hydrolysis: The choice of hydrolyzing agent (e.g., sodium hydroxide (B78521) solution, hydrochloric acid) and the temperature (0-100 °C) and time (2 min - 7 h) of the reaction. google.com
For the nitration step, the use of a mixture of nitric acid and sulfuric acid is common. The temperature is a critical parameter to control to avoid over-nitration and side reactions. google.com The addition of nitric acid is often carried out at low temperatures, between -10 and +10 °C. google.com
The development of real-time process analytical technology (PAT) has enabled the monitoring of multi-step syntheses in continuous flow, allowing for enhanced understanding and control of the reaction. hitec-zang.de Techniques such as NMR, UV/Vis, IR, and UHPLC can be integrated into the flow system to quantify products, intermediates, and impurities in real time. hitec-zang.de
| Reaction Step | Parameter | Range |
|---|---|---|
| Acetylation | Temperature | 0-100 °C |
| Time | 30 s - 3 h | |
| Nitration | Temperature | 0-100 °C |
| Time | 30 s - 2 h | |
| Molar Ratio (4-methoxyaniline:acetic anhydride:nitrating agent:hydrolysis liquid) | 1.0 : 1.0-2.0 : 1.0-10.0 : variable | |
| Hydrolysis | Temperature | 0-100 °C |
| Time | 2 min - 7 h |
Influence of Reaction Temperature and Time
Reaction temperature and duration are pivotal in controlling the rate and outcome of the nitration and subsequent hydrolysis steps. For the nitration of analogous compounds, such as 4-methoxyaniline to 4-methoxy-2-nitroaniline, a broad temperature range of 0-100 °C has been reported, with reaction times varying from as short as 30 seconds to 2 hours in continuous flow systems. In batch processes for related compounds, temperatures are often kept low to control the exothermic nature of the nitration and to minimize the formation of by-products. For instance, the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide is conducted at 0-5°C for 1 to 2 hours. Similarly, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves cooling to -15°C and stirring for 2 hours.
The hydrolysis or deprotection step also requires careful temperature and time control. In the synthesis of 4-methoxy-2-nitroaniline, the hydrolysis of the acetylated intermediate can be carried out at temperatures up to 100°C for a duration ranging from 2 minutes to 7 hours. In a specific example for a related compound, the hydrolysis of 2-nitro-4-methoxyacetanilide is achieved by warming on a steam bath for 15 minutes.
| Reaction Step | Precursor/Intermediate | Temperature Range (°C) | Reaction Time | Notes |
| Acetylation | 4-methoxyaniline | 0-100 | 30 s - 3 h | Analogous reaction in a continuous flow system. |
| Nitration | N-(4-methoxy-2-methylphenyl)acetamide | 0-100 | 30 s - 2 h | Analogous reaction in a continuous flow system. |
| Nitration | N-(4-fluoro-2-methoxyphenyl)acetamide | 0-5 | 1 - 2 h | Batch process for a similar compound. |
| Hydrolysis | N-(4-methoxy-2-nitrophenyl)acetamide | up to 100 | 2 min - 7 h | Analogous reaction in a continuous flow system. |
| Hydrolysis | 2-nitro-4-methoxyacetanilide | Steam bath | 15 min | Batch process for a similar compound. |
Solvent Effects in Reaction Systems
The choice of solvent is critical as it can influence the solubility of reactants, the reaction rate, and the product distribution. In the synthesis of the related 4-methoxy-2-nitroaniline, a variety of solvents have been employed, including acetic acid, dichloromethane, dichloroethane, chloroform, carbon tetrachloride, dimethylacetamide, and diethylene glycol dimethyl ether. For the nitration of N-Benzenesulfonyl-4-methoxyaniline, 1,2-dichloroethane (B1671644) has been used as the solvent.
The solvent's polarity and its ability to solvate the reaction intermediates can significantly impact the reaction pathway. For instance, in the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide, glacial acetic acid is used as the solvent for the acetylation of 4-methoxy-2-nitroaniline. The solubility of nitroaniline derivatives in different solvents has been studied, and for 2-methoxy-4-nitroaniline, the solubility was found to be highest in N,N-dimethylformamide (DMF), followed by other polar aprotic and protic solvents. This suggests that polar solvents are generally suitable for these types of reactions.
| Solvent | Reaction Step | Precursor | Notes |
| Acetic Acid | Acetylation/Nitration | 4-methoxyaniline | Used in the synthesis of 4-methoxy-2-nitroaniline. |
| Dichloromethane | Nitration | 4-methoxyaniline | Listed as a potential solvent for a continuous flow process. |
| 1,2-Dichloroethane | Nitration | N-Benzenesulfonyl-4-methoxyaniline | Used in the synthesis of an intermediate to 4-methoxy-2-nitroaniline. |
| Glacial Acetic Acid | Acetylation | 4-methoxy-2-nitroaniline | Used in the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide. |
| Dimethylformamide (DMF) | General | 2-methoxy-4-nitroaniline | Exhibits high solubility for a related nitroaniline. |
Stoichiometric Ratio Optimization
The molar ratio of reactants is a key factor in maximizing the conversion of the starting material and minimizing the formation of unwanted by-products. In the synthesis of 4-methoxy-2-nitroaniline via a three-step process (acetylation, nitration, hydrolysis), a molar ratio of 1.0 (4-methoxyaniline) : 1.0-2.0 (acetic anhydride) : 1.0-10.0 (nitration reagent) has been reported. This indicates that an excess of the acetylating and nitrating agents is often employed to drive the reactions to completion.
In another synthetic route to a related compound, the ratio of the protected aniline (N-Benzenesulfonyl-4-methoxyaniline) to the nitrating agent (copper nitrate trihydrate) was varied from 1:1 to 1:5. This wide range suggests that the optimal stoichiometry can be highly dependent on the specific protecting group and nitrating agent used. For the acetylation of 4-methoxy-2-nitroaniline, a slight excess of acetic anhydride (1.2 equivalents) is used.
| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio | Product |
| 4-methoxyaniline | Acetic anhydride | Nitration reagent | 1.0 : 1.0-2.0 : 1.0-10.0 | 4-methoxy-2-nitroaniline |
| N-Benzenesulfonyl-4-methoxyaniline | Copper nitrate trihydrate | - | 1 : 1-5 | N-Benzenesulfonyl-4-methoxy-2-nitroaniline |
| 4-methoxy-2-nitroaniline | Acetic anhydride | - | 1 : 1.2 | N-(4-methoxy-2-nitrophenyl)acetamide |
Advanced Synthetic Approaches
To overcome the limitations of traditional batch processing, such as safety concerns with highly exothermic reactions and challenges in controlling selectivity, advanced synthetic methodologies have been developed.
Continuous Flow Reactor Methodologies
Continuous flow reactors offer significant advantages for nitration reactions, including enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety. The synthesis of 4-methoxy-2-nitroaniline has been successfully demonstrated in a continuous flow system. This process involves the sequential acetylation of 4-methoxyaniline, followed by nitration and hydrolysis in separate flow reactors. This method is reported to have a high reaction speed, produce a smaller amount of the undesired 4-methoxy-3-nitroaniline isomer, and result in high selectivity, yield, and purity. The residence times in these reactors are typically in the range of seconds to minutes, a significant reduction compared to batch processes.
Catalytic Hydrogenation for Nitro Group Reduction
While the focus of this article is on the synthesis of this compound, the reduction of the nitro group to an amino group is a common subsequent transformation. Catalytic hydrogenation is a widely used method for this purpose. For the reduction of a similar compound, 3-nitro-4-methoxy-acetylaniline, bimetallic copper/nickel nanoparticles have been shown to be effective catalysts. In a specific example, using a Cu0.7Ni0.3 catalyst at 140 °C for 2 hours resulted in a 95.7% conversion and 99.4% selectivity for the corresponding amine. The activation energy for this hydrogenation was found to be 19.74 kJ mol⁻¹.
The catalytic hydrogenation of 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine has also been studied using a 5% Pd/C catalyst in dimethylformamide at elevated temperatures (413-433 K) and pressures (1000-2000 kPa). These examples demonstrate the feasibility of using catalytic hydrogenation for the reduction of the nitro group in compounds structurally related to this compound.
Mechanistic Studies of Key Synthetic Transformations
The key transformation in the synthesis of this compound is the electrophilic aromatic nitration of the precursor, N-(4-methoxy-2-methylphenyl)acetamide. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.
The methoxy group (-OCH3) at position 4 is a strong activating group and is ortho, para-directing due to its electron-donating resonance effect. The N-acetyl group (-NHCOCH3) at position 1 is also an ortho, para-directing group, although it is less activating than the methoxy group. The methyl group (-CH3) at position 2 is a weak activating group and is also ortho, para-directing.
In the nitration of N-(4-methoxy-2-methylphenyl)acetamide, the incoming electrophile (nitronium ion, NO2+) is directed to the positions activated by these groups. The most favorable position for nitration is C5, which is ortho to the strongly activating methoxy group and para to the N-acetyl group. Nitration at C3 would be ortho to both the N-acetyl and methyl groups, which is sterically hindered. Nitration at C6 is ortho to the N-acetyl group but is also subject to some steric hindrance from the adjacent methyl group. Consequently, the major product formed is N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. The steric hindrance from the ortho substituents can also influence the planarity of the molecule, with the acetamide (B32628) group being significantly twisted out of the plane of the phenyl ring. nih.gov
The reaction proceeds via the typical electrophilic aromatic substitution mechanism, involving the attack of the pi-electron system of the benzene (B151609) ring on the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.
Reactivity of Aromatic Nucleophilic and Electrophilic Sites
The susceptibility of the benzene ring in this compound to electrophilic and nucleophilic attack is determined by the electronic effects of its substituents.
Electrophilic Aromatic Substitution: The amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups are activating groups that donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org They are all ortho, para-directors. libretexts.org Conversely, the nitro (-NO2) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and is a meta-director. quora.comscispace.comyoutube.com
In this compound, the directing effects of the substituents are as follows:
Amino group (-NH2) at C1: Directs ortho (C2, C6) and para (C4).
Methyl group (-CH3) at C2: Directs ortho (C1, C3) and para (C5).
Methoxy group (-OCH3) at C4: Directs ortho (C3, C5) and para (C1).
Nitro group (-NO2) at C5: Directs meta (C1, C3).
The positions for potential electrophilic attack are C3 and C6, as they are activated by multiple groups. The powerful activating and directing effects of the amino and methoxy groups are expected to dominate over the other groups. libretexts.org The C6 position is sterically hindered by the adjacent amino group, making the C3 position the most probable site for electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgpressbooks.publibretexts.org The nitro group is a potent activator for SNAr reactions, particularly when positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org In this compound, there is no inherent leaving group at the positions activated by the nitro group (C2 and C4). Therefore, the molecule is not expected to readily undergo SNAr reactions unless one of the existing groups is modified to become a better leaving group.
**3.2. Functional Group Transformations
The functional groups of this compound can undergo a variety of chemical transformations.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. researchgate.net This conversion is achievable through numerous methods, including catalytic hydrogenation and chemical reduction. wikipedia.orgyoutube.com
Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. acs.orgnih.gov These methods are generally efficient and produce water as the only byproduct. nih.gov
Chemical reduction offers an alternative, with common reagents being metals like iron, tin, or zinc in an acidic medium. nih.govorganic-chemistry.org The Fe/HCl system is a classic and mild method for this transformation. youtube.com Other reagents like sodium hydrosulfite or tin(II) chloride are also effective. wikipedia.org Many of these reduction methods exhibit high chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. organic-chemistry.orgnih.gov
| Reagent/Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| H₂/Pd-C | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Common, efficient, clean byproduct (H₂O). | youtube.comnih.gov |
| Fe/HCl or Fe/NH₄Cl | Aqueous acidic or neutral conditions | Classic, mild, and inexpensive method. | youtube.comnih.gov |
| SnCl₂/HCl | Concentrated HCl | Effective for reducing nitroarenes. | wikipedia.org |
| NaBH₄/Catalyst | With catalysts like Ag/TiO₂, often in alcohol | Chemoselective reduction. | nih.gov |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions. | wikipedia.org |
The methoxy group can be cleaved to yield a hydroxyl group through O-demethylation. This reaction typically requires harsh conditions due to the stability of the ether linkage. Common reagents for this transformation include strong Brønsted acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). chem-station.com
The mechanism with HBr involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group, producing bromomethane (B36050) and the corresponding phenol. chem-station.com BBr₃, a powerful Lewis acid, coordinates to the ether oxygen, facilitating the cleavage. chem-station.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, studies on p-nitroanisole have demonstrated that O-demethylation can be achieved, indicating that the nitro group is compatible with certain demethylation conditions. rsc.orgnih.gov
| Reagent | Typical Conditions | Mechanism Type | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Lewis Acid-mediated | chem-station.com |
| Hydrobromic Acid (HBr) | Aqueous solution, often with Acetic Acid, reflux | Brønsted Acid-mediated (SN2) | chem-station.com |
| Aluminum Chloride (AlCl₃) | Inert solvent (e.g., CH₂Cl₂), reflux | Lewis Acid-mediated | chem-station.com |
| Alkyl Thiols (e.g., Dodecanethiol) | High-boiling solvent (e.g., NMP), high temperature | Nucleophilic Demethylation | chem-station.com |
The primary amino group of this compound can be acylated to form an amide derivative. The resulting amide can then be hydrolyzed back to the parent aniline and a carboxylic acid. Amide hydrolysis typically requires more stringent conditions than the hydrolysis of esters, reflecting the lower reactivity of amides. pressbooks.pub The reaction can be catalyzed by either acid or base. pressbooks.publibretexts.org
Acidic Hydrolysis: This involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the C-N bond, yielding a carboxylic acid and the protonated amine. pressbooks.pub
Basic Hydrolysis: This proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is followed by the elimination of the amide anion, which is a poor leaving group, making this step difficult. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid. pressbooks.pub
A mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions has also been developed using NaOH in a methanol (B129727)/dioxane mixture. researchgate.net
Redox Behavior and Electrochemical Properties
Nitroaromatic compounds are well-known for their redox activity, which is a critical aspect of their chemical and biological properties. nih.gov
The electrochemical reduction of nitroaromatic compounds has been studied extensively. In aprotic media, the nitro group typically undergoes a reversible one-electron reduction to form a stable nitro radical anion (ArNO₂⁻•). nih.govresearchgate.net
In protic media, such as water, the reduction is more complex and generally irreversible, involving multiple protons and electrons to form a hydroxylamine (B1172632) (ArNHOH), which can be further reduced to the corresponding amine (ArNH₂). researchgate.netnih.govnih.gov However, within this pathway, the hydroxylamine can be oxidized to a nitroso derivative (ArNO), and this nitroso/hydroxylamine couple can behave as a reversible redox system in subsequent voltammetric scans. researchgate.net The precise reduction potential is influenced by the electronic nature of the other substituents on the aromatic ring. Electron-donating groups, like those present in this compound, would generally make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted nitrobenzene. umn.edu
Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Methyl 5 Nitroaniline and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For 4-Methoxy-2-methyl-5-nitroaniline, these methods provide a detailed understanding of its geometry, vibrational modes, and electronic characteristics.
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of organic compounds like this compound. smolecule.comnih.gov By employing functionals such as B3LYP combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), researchers can calculate the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. nih.govtandfonline.comresearchgate.net
The optimization process yields precise information about bond lengths, bond angles, and dihedral angles. For instance, studies on analogous nitroaniline derivatives show that the nitro group and the benzene (B151609) ring are often coplanar to maximize π-conjugation, while the amino and methoxy (B1213986) groups may exhibit some torsion. smolecule.com The presence of intramolecular hydrogen bonds, for example between the amino group and a nitro-group oxygen, can also be predicted and has a significant impact on the molecular conformation. nih.govresearchgate.net These theoretical calculations can be validated by comparing the results with experimental data from X-ray crystallography. smolecule.com
Table 1: Representative Calculated Geometric Parameters for a Nitroaniline Derivative This table presents typical data obtained from DFT calculations on a related nitroaniline compound to illustrate the output of molecular structure optimization.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length (Å) | C-N (nitro) | 1.465 |
| C-N (amino) | 1.385 | |
| C-O (methoxy) | 1.360 | |
| Bond Angle (°) | O-N-O | 123.5 |
| C-C-N (amino) | 121.0 | |
| C-C-O (methoxy) | 117.5 |
Prediction of Vibrational Spectra
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Using the optimized molecular geometry from DFT calculations, the vibrational frequencies of this compound can be computed. researchgate.netresearchgate.net These calculations provide a set of normal modes, each corresponding to a specific molecular vibration, such as stretching, bending, or torsional motions of the functional groups.
The predicted vibrational frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net The resulting theoretical spectrum can be compared with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra to assign the observed absorption bands to specific vibrational modes. researchgate.netresearchgate.net For example, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO2) group, the N-H stretching of the amino group, and C-H vibrations of the methyl and aromatic groups can be precisely identified. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups in a Nitroaniline Analog This table illustrates the correlation between theoretical and experimental vibrational data for compounds similar to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Asymmetric Stretch | 3510 | 3480 | Amino Group |
| N-H Symmetric Stretch | 3405 | 3385 | Amino Group |
| NO₂ Asymmetric Stretch | 1570 | 1550 | Nitro Group |
| NO₂ Symmetric Stretch | 1340 | 1335 | Nitro Group |
| C-O Stretch | 1260 | 1255 | Methoxy Group |
Evaluation of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity and potential applications. researchgate.net DFT calculations are used to determine several important electronic parameters for this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net For nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, whereas the LUMO is concentrated on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and methoxy groups, making them susceptible to electrophilic attack. Conversely, the positive potential is expected near the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.
Table 3: Calculated Electronic Properties for a Nitroaniline Derivative This table provides examples of electronic property data derived from computational studies on similar molecules.
| Property | Calculated Value |
|---|---|
| EHOMO | -6.2 eV |
| ELUMO | -2.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.7 eV |
| Dipole Moment | 6.5 Debye |
Intermolecular Interaction Analysis
Understanding how molecules of this compound interact with each other is crucial for predicting its crystal structure and macroscopic properties. Computational methods provide powerful tools for analyzing these non-covalent interactions.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal lattice.
The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. researchgate.netsemanticscholar.org It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. This delocalization, or hyperconjugation, stabilizes the molecule.
In this compound, NBO analysis can quantify the intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group. The analysis calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction. semanticscholar.org A higher E(2) value indicates a stronger interaction. Significant interactions often involve the delocalization of lone pair electrons from the nitrogen of the amino group and the oxygens of the nitro and methoxy groups into antibonding π* orbitals of the aromatic ring. This analysis confirms the electronic push-pull effect that is characteristic of such substituted benzenes. researchgate.net
Atoms In Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (AIM) is a powerful computational method used to analyze the electron density of a molecule, providing a rigorous definition of chemical bonds and non-covalent interactions. researchgate.net For nitroaniline derivatives, AIM analysis is crucial for quantifying the strength of intramolecular and intermolecular interactions, which govern their crystal packing and supramolecular structures. tandfonline.comresearchgate.net
In studies of related nitroaniline compounds, AIM analysis has been used to characterize hydrogen bonds (both intra- and intermolecular) and other weak interactions. tandfonline.comresearchgate.net The theory identifies bond critical points (BCPs) between interacting atoms. The electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative measures of interaction strength. For instance, analysis of molecules with similar functional groups, like 5-methoxy-2-nitroaniline, reveals how intramolecular hydrogen bonds and other interactions contribute to molecular stability. researchgate.net These interactions, such as C-H···O and N-H···O, are identified by the presence of bond paths and are crucial for the self-assembly of molecules in the crystalline state. researchgate.net The strength of these interactions can be correlated with the electron density at the BCPs. researchgate.netresearchgate.net
While a specific AIM study for this compound was not found in the search results, the principles are directly applicable. The analysis would focus on identifying BCPs for potential intramolecular hydrogen bonds between the amino group (NH₂) and the adjacent methoxy group (O-CH₃), or between the amino group and the nitro group (NO₂). It would also elucidate weaker C-H···O interactions involving the methyl and methoxy groups.
Table 1: Typical AIM Topological Parameters for Hydrogen Bonds in Related Molecules
| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| Strong H-Bond (e.g., N-H···O) | > 0.020 | > 0 |
| Weak H-Bond (e.g., C-H···O) | 0.002 - 0.020 | > 0 |
| van der Waals Interaction | < 0.002 | > 0 |
Data is illustrative, based on typical values found in computational studies of organic molecules.
Modeling of Spectroscopic Properties
Computational modeling is instrumental in predicting and interpreting the spectroscopic characteristics of molecules like this compound.
UV-Vis Absorption Spectra Prediction
The prediction of UV-Vis absorption spectra using methods like Time-Dependent Density Functional Theory (TD-DFT) provides insights into the electronic transitions within a molecule. researchgate.net For nitroaromatic compounds, the spectra are characterized by electronic transitions within the extended π-system, which is influenced by the interplay of electron-donating groups (like amino and methoxy) and electron-withdrawing groups (like nitro). smolecule.com
In related molecules such as 2-methoxy-5-nitroaniline (B165355), the presence of para-oriented electron-donating and withdrawing groups leads to a large dipole moment and specific light absorption properties arising from intermolecular charge-transfer processes. nih.gov Computational studies on similar structures help to assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, and to understand how substituents affect the absorption maxima (λ_max_). For instance, the electronic environment created by methoxy, methyl, nitro, and amino groups in this compound would be complex, and TD-DFT calculations would be essential to unravel its electronic absorption characteristics. smolecule.com
Table 2: Predicted vs. Experimental UV-Vis Data for an Analogous Compound (4-nitroaniline)
| Solvent | Calculated λ_max (nm) | Experimental λ_max_ (nm) | Transition Assignment |
| Gas Phase | 335 | - | π → π |
| Ethanol | 374 | 381 | π → π |
This table is illustrative. Actual computational studies would provide detailed data based on specific functionals and basis sets.
NMR Chemical Shift Computations
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are highly effective for predicting ¹H and ¹³C NMR chemical shifts.
For derivatives of nitrotoluene and aniline (B41778), computational chemistry has been successfully used to assign vibrational spectra and analyze molecular structure, which is a precursor to accurate NMR prediction. researchgate.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the nitro group would cause characteristic shifts in the signals of the aromatic protons and carbons. The methyl group would also influence the local electronic structure. Comparing computed shifts with experimental data allows for unambiguous signal assignment and structural confirmation.
Table 3: Illustrative Computed ¹³C NMR Chemical Shifts for a Substituted Aniline
| Carbon Atom | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-NH₂ | 148.5 | 147.8 |
| C-NO₂ | 140.1 | 139.5 |
| C-H (ortho to NH₂) | 115.8 | 115.2 |
| C-H (ortho to NO₂) | 126.3 | 126.0 |
Note: Data is hypothetical and serves to illustrate the typical agreement between computed and experimental values.
Thermodynamic Studies Related to Solvation and Dissolution for Analogues
Understanding the solvation and dissolution behavior of a compound is critical for many applications. While specific studies on this compound are not available, research on analogues like nitroanilines and nitrotoluenes provides a framework for this analysis. researchgate.netwikipedia.org
Linear Solvation Energy Relationships
Linear Solvation Energy Relationships (LSERs) are quantitative structure-property relationship (QSPR) models that describe how a solute's properties (like solubility or partitioning) vary with solvent properties. The general LSER equation relates a property to solute parameters describing its size, dipolarity/polarizability, and hydrogen bond acidity and basicity.
Studies on the solubility of analogues like 2-methoxy-4-nitroaniline (B147289) in various solvents have been conducted to understand the solvent effect. wikipedia.org These experimental results are often analyzed using models that quantify the contributions of different intermolecular interactions, which is the essence of LSER. For nitroaromatic compounds, factors like the molecular volume and the ability to accept or donate hydrogen bonds are key predictors of their behavior in different solvents. oup.com
Preferential Solvation Models
When a solute is dissolved in a mixed solvent system, the composition of the solvent in the immediate vicinity of the solute molecule (the solvation shell) may differ from that of the bulk solvent. This phenomenon is called preferential solvation.
Models like the Inverse Kirkwood-Buff Integral (IKBI) method are used to analyze this phenomenon based on thermodynamic data. For related compounds, studies have shown that in aqueous-organic mixtures, the solute may be preferentially solvated by the more nonpolar organic solvent or by water, depending on the specific interactions. For nitroaniline analogues, the presence of both hydrogen-bond-donating (amino) and -accepting (nitro, methoxy) groups leads to complex preferential solvation behavior that depends on the properties of the co-solvents in the mixture.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Chemical Intermediate in Complex Molecule Synthesis
As a substituted aniline (B41778), 4-Methoxy-2-methyl-5-nitroaniline possesses functional groups—amino (-NH2), methoxy (B1213986) (-OCH3), and nitro (-NO2)—that make it a plausible candidate for use as an intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized and subjected to a variety of coupling reactions, a cornerstone of synthetic organic chemistry.
Precursor for Azo Dyes and Pigments
Aromatic amines are fundamental building blocks for azo dyes and pigments. The synthesis process typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. For instance, the related compound 2-Methoxy-5-nitroaniline (B165355) is a known precursor for a range of monoazo and disazo disperse dyes. scialert.netorientjchem.orgresearchgate.net Similarly, 4-Methoxy-2-nitroaniline (B140478) is also utilized in dye synthesis. scbt.com While no specific examples of azo dyes derived directly from this compound are documented in the available literature, its chemical structure suggests it could theoretically serve as a diazo component to produce a variety of colored compounds.
Building Block for Pharmaceutical Intermediates
Substituted nitroanilines are crucial intermediates in the pharmaceutical industry. For example, 4-Methoxy-2-nitroaniline is a key starting material in the synthesis of the proton pump inhibitor Omeprazole. punagri.comgoogle.com Another related compound, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), serves as a reagent in the preparation of the anticancer drug Mereletinib. coreychem.comsfdchem.com Although no specific pharmaceutical applications for this compound have been identified in the search results, its scaffold is present in many biologically active molecules, indicating a potential, yet unexplored, role in medicinal chemistry.
Synthetic Precursor for Agricultural Chemicals
The synthesis of various agrochemicals, including herbicides, fungicides, and insecticides, often involves intermediates containing nitro and amino functional groups on an aromatic ring. The related compound 2-Chloro-5-nitroaniline is noted as an intermediate in the synthesis of agrochemicals. mdpi.com This suggests that this compound could potentially be used as a precursor in this field, though specific examples are not currently documented.
Development of Advanced Materials
The electronic properties endowed by the nitro (electron-withdrawing) and amino/methoxy (electron-donating) groups make substituted anilines interesting candidates for materials science research.
Electroactive Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
Organic compounds with tunable electronic and optical properties are central to the development of optoelectronic devices like OLEDs and organic solar cells. mdpi.com The intramolecular charge transfer characteristics of molecules similar to this compound make them theoretically suitable for these applications. However, there is no specific research available that details the use or performance of this compound in OLEDs or organic solar cells.
Nonlinear Optical (NLO) Materials and Crystal Growth
Organic materials with significant nonlinear optical (NLO) properties are sought after for applications in photonics and optoelectronics. Research has been conducted on the crystal growth and NLO properties of the closely related compound 4-methoxy-2-nitroaniline. Single crystals of this compound have been grown using the slow evaporation method and were found to belong to the orthorhombic crystal system. researchgate.netresearchgate.net Studies using the Z-scan technique confirmed its nonlinear optical properties. researchgate.net While these findings for a similar molecule are promising, specific studies on the crystal growth and NLO characteristics of this compound are not present in the available search results.
Lack of Specific Research Data on Derivatives of this compound
A comprehensive review of scientific literature reveals a notable absence of specific research concerning the synthesis of structurally diverse derivatives from the chemical compound this compound for specialized applications in advanced organic synthesis and materials science.
Much of the available research in this area revolves around structurally similar molecules such as 2-Methoxy-5-nitroaniline and 4-Methoxy-2-nitroaniline. These related compounds have been extensively used as precursors in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes. For instance, the synthesis of heterocyclic azo dyes is a widely documented process that typically involves the diazotization of an aromatic amine, such as an isomer of methoxynitroaniline, followed by coupling with a suitable heterocyclic component. Similarly, the synthesis of benzamide (B126) derivatives often starts from corresponding aniline precursors.
The unique substitution pattern of this compound—with methoxy, methyl, and nitro groups at specific positions on the aniline ring—would be expected to impart distinct electronic and steric properties to its derivatives. However, without specific research dedicated to this compound, any discussion of its application in synthesizing the requested derivatives would be speculative and not based on established scientific findings.
Due to this lack of specific and verifiable research data, it is not possible to provide a detailed, informative, and scientifically accurate article on the synthesis of derivatives from this compound for the specified applications at this time. Further primary research would be required to explore the synthetic potential of this particular chemical compound.
Future Research Directions and Emerging Methodologies
Exploration of Novel and Sustainable Synthetic Routes
The traditional synthesis of polysubstituted anilines often involves multi-step processes that may include protection-deprotection sequences and harsh reaction conditions, such as the use of mixed acids for nitration. Future research would likely focus on developing more efficient, sustainable, and safer synthetic pathways to 4-Methoxy-2-methyl-5-nitroaniline.
Key areas of exploration could include:
Continuous Flow Chemistry: The use of microreactors or continuous flow systems for the nitration and subsequent functionalization steps can offer significant advantages. google.com These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can enhance reaction safety, improve yield, and minimize the formation of undesired isomers. google.com A potential route could start from 4-methoxy-2-methylaniline (B89876), with a carefully controlled continuous nitration step.
Green Catalysis: Investigating novel catalytic systems could lead to more sustainable processes. This includes exploring solid acid catalysts to replace corrosive liquid acids in electrophilic substitution reactions or employing biocatalysis for regioselective transformations.
Photochemical Methods: Photochemistry offers alternative pathways for aromatic functionalization that can sometimes provide unique selectivity and avoid the need for harsh reagents. chemistryworld.com Research into light-mediated C-H functionalization or amination could uncover novel routes to the target molecule or its precursors.
A hypothetical comparison of a traditional batch synthesis versus a potential continuous flow process is outlined below.
Table 1: Hypothetical Comparison of Synthetic Methodologies
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Starting Material | 4-Methoxy-2-methylacetanilide | 4-Methoxy-2-methylaniline |
| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | Nitric Acid in Acetic Anhydride (B1165640) |
| Key Steps | Acetylation, Nitration, Hydrolysis | Direct Nitration |
| Safety Profile | High exothermicity, potential for runaway reactions | Enhanced heat transfer, small reaction volumes, improved safety |
| Yield & Purity | Moderate yield, potential for isomeric impurities | Potentially higher yield and selectivity |
| Sustainability | Use of strong acids, significant waste generation | Reduced solvent usage, potential for reagent recycling |
Advanced Mechanistic Elucidation using Cutting-Edge Techniques
A deep understanding of the reaction mechanisms governing the synthesis of this compound is crucial for process optimization. The primary synthetic step would likely be an electrophilic aromatic substitution (nitration). The directing effects of the methoxy (B1213986), methyl, and amino (or a protected precursor) groups determine the regioselectivity of this transformation.
Future mechanistic studies could employ:
In-situ Spectroscopy: Techniques such as in-situ NMR and ReactIR (FTIR spectroscopy) can monitor the concentration of reactants, intermediates, and products in real-time. This data provides invaluable kinetic information and can help identify transient species, offering a window into the reaction pathway.
Isotopic Labeling Studies: Using isotopically labeled reagents (e.g., containing ¹⁵N or ¹⁸O) can help trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking steps.
Kinetic Analysis: Detailed kinetic studies can determine the reaction order with respect to each reactant and catalyst, helping to build a comprehensive rate law that describes the reaction mechanism. masterorganicchemistry.com
These techniques would help elucidate the formation of the Wheland intermediate (or arenium ion) and determine the rate-determining step of the substitution process. masterorganicchemistry.comwikipedia.org
Integration of Computational Predictions with Experimental Validation
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized. For this compound, computational models can provide significant insights that guide experimental work.
Key applications include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). It can also be used to calculate the energies of reaction intermediates and transition states to predict the most likely reaction pathway and regiochemical outcome of the nitration step.
Predicting Reactivity: Computational methods can map the electron density of the aromatic ring of a precursor molecule, predicting the most likely sites for electrophilic attack. This allows for a theoretical assessment of the directing effects of the existing substituents.
Solvent Effects: Modeling can simulate how different solvents might affect reaction rates and equilibria, aiding in the selection of optimal reaction media.
These theoretical predictions must be rigorously validated through experimental work. For instance, predicted NMR chemical shifts can be compared to experimentally measured spectra, and predicted reaction outcomes can be compared to product distributions analyzed by chromatography.
Table 2: Example of Computational vs. Hypothetical Experimental Data
| Property | Computational Prediction (DFT) | Experimental Validation Target |
|---|---|---|
| ¹H-NMR Chemical Shift (H-3) | 7.5 ppm | ~7.4-7.6 ppm |
| ¹H-NMR Chemical Shift (H-6) | 6.8 ppm | ~6.7-6.9 ppm |
| IR Freq. (NO₂ asym. stretch) | 1520 cm⁻¹ | ~1515-1530 cm⁻¹ |
| Reaction Regioselectivity | >95% 5-nitro isomer | >90% 5-nitro isomer |
Development of High-Throughput Screening for Derivatives in Specialized Chemical Applications
While this compound itself may be an intermediate, its derivatives could possess useful properties. High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. chemistrysteps.com
Future research could involve:
Library Synthesis: Creating a library of derivatives by modifying the functional groups of this compound. For example, the nitro group could be reduced to an amine, which could then be acylated or alkylated to generate a diverse set of amides and amines.
Screening for Biological Activity: Aniline (B41778) derivatives are scaffolds in many pharmaceuticals. researchgate.net An HTS campaign could screen the synthesized library against various biological targets, such as enzymes or receptors, to identify potential new drug candidates.
Materials Science Applications: Substituted anilines are also precursors to dyes and polymers. nih.gov HTS could be used to screen derivatives for properties like color, fluorescence, or conductivity, potentially identifying candidates for new materials. rsc.org
The HTS process involves miniaturization and automation, allowing thousands of unique compounds to be tested in a short period. chemistrysteps.comrsc.org
Investigating Environmental Transformations under Diverse Conditions
Prospective areas of investigation include:
Biodegradation: Studies using activated sludge or specific microbial cultures could determine if microorganisms can break down the compound. researchgate.net The degradation pathway could involve the reduction of the nitro group to a hydroxylamino or amino group, or cleavage of the aromatic ring.
Photodegradation: Exposing aqueous solutions of the compound to simulated sunlight (e.g., using a xenon lamp) would reveal its susceptibility to photodegradation. The transformation products would need to be identified to assess their potential toxicity.
Abiotic Transformations: Investigating reactions with common environmental oxidants (e.g., hydroxyl radicals) or reductants would provide insight into abiotic degradation pathways.
Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), would be essential for identifying and quantifying the parent compound and its various transformation products under different conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
